4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol
Description
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol |
InChI |
InChI=1S/C10H10N2O2S/c11-4-10-12-8(5-15-10)7-2-1-6(13)3-9(7)14/h1-3,5,13-14H,4,11H2 |
InChI Key |
VQFBPVIDBGXXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol typically involves the formation of the thiazole ring followed by the introduction of the benzene ring with hydroxyl groups. One common method involves the reaction of 2-aminothiazole with a suitable benzene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the thiazole or benzene rings.
Scientific Research Applications
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological processes. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Substituents
Compound : 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD)
- Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole ring substituted with a naphthalene group.
- Properties: Exists in multiple tautomeric forms (cis-enol, trans-enol, anion, cation) due to the thiadiazole’s electron-deficient nature .
- Applications : Studied for fluorescence behavior influenced by pH and solvent polarity .
- Key Difference : The thiadiazole’s planar structure and electron-withdrawing nature enhance π-π stacking interactions, unlike the basic thiazole in the parent compound.
Dual XO/NLRP3 Inhibitor: CBED
Compound: 4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED)
- Structure : Contains a chlorophenyl-substituted ethylamine side chain instead of thiazole.
- Activity : Acts as a dual inhibitor of xanthine oxidase (XO) and NLRP3 inflammasome, reducing serum uric acid (UA) levels in vivo .
- Key Difference : The absence of a heterocyclic ring limits its hydrogen-bonding versatility compared to the thiazole-containing analogue.
Azo Dye Derivatives
Compound : (E)-4-((2-Nitrophenyl)diazenyl)benzene-1,3-diol
- Structure : Features an azo (-N=N-) group linking the benzene-1,3-diol to a nitrophenyl group.
- Applications : Exhibits halochromism (pH-dependent color changes) and serves as a photosensitizer .
- Key Difference: The azo group provides strong absorbance in visible light (400–600 nm), unlike the non-chromophoric thiazole in the parent compound.
Indazole-Based Estrogen Receptor Modulators
Compound : 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol
Antioxidant Stilbene Derivative: Oxyresveratrol
Compound : 4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol
- Structure : Contains a stilbene (ethylene-linked dihydroxyphenyl) backbone.
- Applications : Potent antioxidant with applications in cancer prevention .
- Key Difference : The conjugated double bond system enhances radical scavenging activity, a feature absent in the thiazole analogue.
Comparative Data Table
Biological Activity
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol, also known by its CAS number 1534132-49-4, is a compound that has garnered attention for its potential biological activities. Its structure features a thiazole ring which is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 222.27 g/mol
- SMILES Notation : NCc1nc(-c2ccc(O)cc2O)cs1
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds containing thiazole rings have shown significant inhibition of acetylcholinesterase (AChE), an enzyme crucial in the breakdown of acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : Thiazole derivatives have been reported to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related conditions .
- Anticancer Properties : Research indicates that thiazole-based compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activities of related thiazole compounds:
- Acetylcholinesterase Inhibition Study :
- Antioxidant Potential :
-
Cytotoxicity Against Cancer Cells :
- Various thiazole derivatives were tested against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Results indicated that specific modifications to the thiazole structure enhanced cytotoxicity, emphasizing the importance of structure-activity relationships in drug design .
Q & A
Q. What spectroscopic methods are recommended for characterizing 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol?
- Methodological Answer : Employ a multi-spectroscopic approach:
- IR spectroscopy to confirm functional groups (e.g., hydroxyl, amine, and thiazole vibrations).
- NMR (¹H and ¹³C) to resolve the aromatic benzene-diol and thiazole protons, with DMSO-d₆ as a solvent to stabilize exchangeable protons .
- UV-Vis spectroscopy to study electronic transitions, particularly π→π* and n→π* bands influenced by the conjugated thiazole and diol system.
- Fluorescence spectroscopy to assess pH-dependent aggregation behavior, as seen in similar benzene-diol derivatives (e.g., emission quenching at acidic pH due to protonation-induced stacking) .
Q. What synthetic routes are reported for thiazole-containing benzene-diol derivatives?
- Methodological Answer :
- Condensation reactions : React aminomethyl-thiazole intermediates with substituted benzaldehyde derivatives under reflux with glacial acetic acid as a catalyst .
- Cyclization strategies : Use thiourea or thioamide precursors in the presence of iodine or other oxidizing agents to form the thiazole ring .
- Purification : Column chromatography with hexane/ethyl ether gradients (e.g., 3:1 to 7:3 ratios) to isolate products, validated by melting point and elemental analysis .
Advanced Research Questions
Q. How can the compound’s potential as a butyrylcholinesterase (BChE) inhibitor be evaluated?
- Methodological Answer :
- Virtual screening : Perform molecular docking using software like AutoDock Vina to predict binding affinities to BChE’s active site, comparing with known inhibitors like 4-(1-phenylethyl)benzene-1,3-diol .
- In vitro assays : Measure IC₅₀ values via Ellman’s method, using donepezil as a positive control. Monitor enzyme kinetics (Km/Vmax) to distinguish competitive vs. non-competitive inhibition .
- ADME profiling : Use computational tools (e.g., SwissADME) to predict bioavailability, blood-brain barrier penetration, and metabolic stability .
Q. What strategies optimize fluorescence properties for bioimaging applications?
- Methodological Answer :
- Solvent engineering : Test polar (e.g., water) vs. non-polar solvents to modulate aggregation-induced emission (AIE). Polar solvents may enhance fluorescence by disrupting π-π stacking .
- pH-responsive design : Introduce electron-withdrawing/donating substituents on the thiazole ring to tune pKa values, enabling selective fluorescence activation in cellular compartments (e.g., lysosomes) .
- Co-crystallization : Co-crystallize with metal ions (e.g., Zn²⁺) to stabilize specific tautomers or conformations with enhanced quantum yields .
Q. How can structure-activity relationships (SAR) guide analog design for receptor binding studies?
- Methodological Answer :
- Substituent variation : Systematically modify the aminomethyl group (e.g., alkylation, acylation) or benzene-diol substituents (e.g., halogenation) to assess steric/electronic effects on binding.
- Docking simulations : Compare binding poses of analogs with estrogen receptor ligands (e.g., estradiol derivatives) to identify critical interactions (e.g., hydrogen bonds with Thr347, hydrophobic contacts with Leu387) .
- Pharmacophore mapping : Overlay analogs with high-affinity ligands (e.g., 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol) to define essential features like hydrogen bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
